3-(4-Acetylphenyl)isonicotinic acid, 95%
Description
3-(4-Acetylphenyl)isonicotinic acid (IUPAC name: 3-(4-acetylphenyl)-4-pyridinecarboxylic acid) is a derivative of isonicotinic acid (4-pyridinecarboxylic acid) with a 4-acetylphenyl substituent at the 3-position of the pyridine ring. This compound belongs to a class of heterocyclic carboxylic acids, which are of significant interest in pharmaceutical chemistry and materials science due to their structural versatility and functionalizability .
Properties
IUPAC Name |
3-(4-acetylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-9(16)10-2-4-11(5-3-10)13-8-15-7-6-12(13)14(17)18/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGFOMMYDMQRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687386 | |
| Record name | 3-(4-Acetylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261992-61-3 | |
| Record name | 3-(4-Acetylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(4-Acetylphenyl)isonicotinic acid with structurally related isonicotinic acid derivatives, focusing on substituent effects, physicochemical properties, and functional applications.
Table 1: Structural and Functional Comparison of Isonicotinic Acid Derivatives
Key Findings:
Substituent Electronic Effects: Acetylphenyl vs. Halogenated Derivatives: Compounds like 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid exhibit enhanced biological activity due to halogen atoms, which improve membrane permeability and metabolic stability .
Biological Activity: Antimicrobial Potential: Esters and hydrazides of isonicotinic acid (e.g., isoniazid) are bioactive, but simple esters (e.g., thioesters) lack antimycobacterial activity, suggesting substituent type is critical . Metabolic Pathways: Isonicotinic acid derivatives are metabolized via hydroxylation or ring cleavage (e.g., 2,6-dihydroxyisonicotinic acid in microbial degradation) . The acetyl group may alter metabolic stability or detection methods, as seen in urine metabolite studies .
Materials Science Applications: MOF Construction: Isonicotinic acid derivatives serve as linkers in porous coordination polymers. The acetylphenyl group’s bulkiness could influence pore size and framework stability, similar to how phenoxyphenoxy substituents modulate MOF porosity . Catalytic Activity: Modulators like isonicotinic acid enhance MOF photocatalytic performance (e.g., methylene blue degradation). Substituents affecting electron density (e.g., acetyl vs. amino groups) may further tune catalytic efficiency .
Table 2: Hypothetical Physicochemical Properties*
| Property | 3-(4-Acetylphenyl)isonicotinic acid | 3-(4-Chlorobenzoyl)isonicotinic acid | Isonicotinic Acid Hydrazide |
|---|---|---|---|
| Molecular Weight (g/mol) | 249.24 | 273.66 | 137.14 |
| Melting Point (°C) | ~200–220 (estimated) | ~220–240 | 170–173 |
| Solubility in Water | Low (acetyl group reduces polarity) | Very low | Moderate (hydrazide group) |
| LogP (lipophilicity) | ~2.5 | ~3.0 | ~0.5 |
*Data inferred from structural analogs in .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-Acetylphenyl)isonicotinic acid, and how is purity validated?
- Methodological Answer : The synthesis typically involves coupling reactions between acetylphenyl intermediates and isonicotinic acid derivatives. For example, analogous compounds are synthesized via esterification (e.g., butyl isonicotinate preparation using sulfuric acid under reflux) or Suzuki-Miyaura coupling for aryl group introduction . Purity is assessed using HPLC (high-performance liquid chromatography) with UV detection and NMR spectroscopy to confirm structural integrity. For 95% purity, preparative chromatography or recrystallization in ethanol-acetic acid mixtures is recommended .
Q. What analytical techniques are essential for characterizing 3-(4-Acetylphenyl)isonicotinic acid?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm the acetylphenyl and isonicotinic acid moieties.
- FT-IR : For identifying carboxylic acid (-COOH) and acetyl (-COCH3) functional groups.
- Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for accurate mass determination).
- Melting Point Analysis : Consistency with literature values (e.g., ~165–167°C for related acetylphenyl compounds) .
Q. How is the compound handled safely in laboratory settings?
- Methodological Answer : Refer to MSDS guidelines for similar carboxylic acids: use PPE (gloves, goggles), work in a fume hood to avoid inhalation, and store in airtight containers away from moisture. Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How can enzymatic methods optimize the synthesis of isonicotinic acid derivatives like 3-(4-Acetylphenyl)isonicotinic acid?
- Methodological Answer : Nitrilase enzymes (e.g., from Nocardia globerula NHB-2) catalyze cyanopyridine hydrolysis to isonicotinic acid under optimized conditions (35°C, pH 7.5 phosphate buffer, 50 mM substrate) . Adapting this for acetylphenyl derivatives may require screening nitrilase mutants or modifying reaction media (e.g., adding DMSO for solubility). Monitor conversion rates via HPLC .
Q. How can researchers resolve discrepancies in reaction yields when using different catalysts or conditions?
- Methodological Answer : Contradictions in yields often arise from variable catalyst efficiency (e.g., homogeneous vs. heterogeneous catalysts) or solvent polarity effects. For example, trifluoroethoxy group introduction using TriTFET in acetonitrile yields higher purity than DMF-based methods . Use design of experiments (DoE) to isolate critical factors (temperature, catalyst loading) and validate via ANOVA .
Q. What strategies enhance the bioactivity of 3-(4-Acetylphenyl)isonicotinic acid for pharmacological applications?
- Methodological Answer : Structural modifications include:
- Fluorination : Introducing trifluoromethoxy (-OCF3) groups improves lipophilicity and metabolic stability .
- Hydrazide Functionalization : Replace -COOH with hydrazide (-CONHNH2) to enhance antimicrobial activity, as seen in isonicotinic acid hydrazide derivatives .
- Heterocyclic Fusion : Attach pyrazoline or indole rings to modulate receptor binding .
Q. How does the acetylphenyl group influence the compound’s coordination chemistry in metal-organic frameworks (MOFs)?
- Methodological Answer : The acetyl group can act as a secondary building unit (SBU) ligand, forming porous MOFs with transition metals (e.g., Zn²+ or Cu²+). Characterize via X-ray diffraction and BET surface area analysis. The rigid aromatic backbone enhances framework stability, while the carboxylic acid group facilitates metal coordination .
Data Contradiction Analysis
Q. Why do reported melting points for structurally similar compounds vary across studies?
- Methodological Answer : Variations arise from impurities, polymorphic forms, or differences in crystallization solvents. For example, recrystallization from ethanol vs. acetone can yield distinct polymorphs. Validate purity via DSC (differential scanning calorimetry) and cross-reference with elemental analysis .
Q. How to interpret conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using positive controls (e.g., isoniazid for antimicrobial tests) and validate via dose-response curves. Computational docking studies can clarify binding mode inconsistencies .
Tables for Key Parameters
| Analytical Technique | Key Peaks/Data | Reference |
|---|---|---|
| 1H NMR | δ 8.5–8.7 ppm (pyridine H), δ 2.6 (CH3) | |
| FT-IR | 1680 cm⁻¹ (C=O), 1700 cm⁻¹ (COOH) | |
| ESI-MS | [M+H]+ m/z calc. for C14H11NO3: 241.07 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
